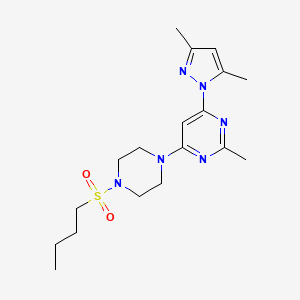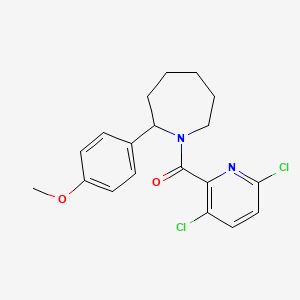
1-(3,6-Dichloropyridine-2-carbonyl)-2-(4-methoxyphenyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,6-Dichloropyridine-2-carbonyl)-2-(4-methoxyphenyl)azepane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as SM-1 and belongs to the class of azepane derivatives.
Mechanism of Action
The mechanism of action of 1-(3,6-Dichloropyridine-2-carbonyl)-2-(4-methoxyphenyl)azepane involves the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant anti-inflammatory and anti-tumor activities. It has also been found to induce apoptosis in cancer cells. However, further studies are required to determine its potential side effects and toxicity.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3,6-Dichloropyridine-2-carbonyl)-2-(4-methoxyphenyl)azepane in lab experiments include its potential anti-inflammatory and anti-tumor activities. However, its limitations include the need for further studies to determine its potential side effects and toxicity.
Future Directions
There are several future directions for the study of 1-(3,6-Dichloropyridine-2-carbonyl)-2-(4-methoxyphenyl)azepane. These include:
1. Further studies to determine its potential use as an anti-cancer agent.
2. Studies to determine its potential side effects and toxicity.
3. Development of new derivatives of SM-1 with improved efficacy and reduced toxicity.
4. Studies to determine its potential use in the treatment of other diseases such as arthritis and autoimmune disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It has been found to possess significant anti-inflammatory and anti-tumor activities and has been studied for its potential use as an anti-cancer agent. However, further studies are required to determine its potential side effects and toxicity.
Synthesis Methods
The synthesis of 1-(3,6-Dichloropyridine-2-carbonyl)-2-(4-methoxyphenyl)azepane involves the reaction of 3,6-dichloropyridine-2-carbonyl chloride with 4-methoxyphenylmagnesium bromide followed by the addition of azepane. This reaction results in the formation of SM-1 as a white solid with a yield of 64%.
Scientific Research Applications
1-(3,6-Dichloropyridine-2-carbonyl)-2-(4-methoxyphenyl)azepane has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess significant anti-inflammatory and anti-tumor activities. It has also been studied for its potential use as an anti-cancer agent.
properties
IUPAC Name |
(3,6-dichloropyridin-2-yl)-[2-(4-methoxyphenyl)azepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O2/c1-25-14-8-6-13(7-9-14)16-5-3-2-4-12-23(16)19(24)18-15(20)10-11-17(21)22-18/h6-11,16H,2-5,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEOFZYIOBAHAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCCN2C(=O)C3=C(C=CC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2590213.png)
![3-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2590215.png)


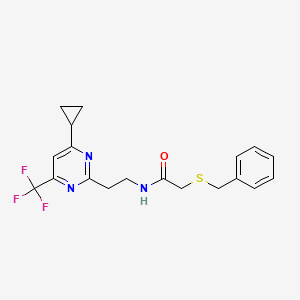
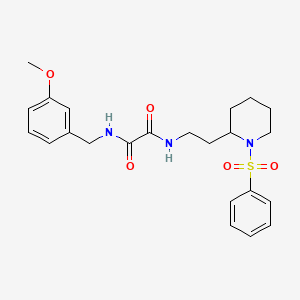
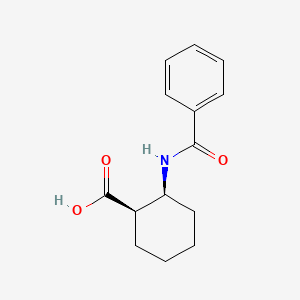


![N-benzyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2590227.png)
![2-(benzo[d]thiazol-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2590230.png)
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2590231.png)
![3-(2-methoxyethyl)-1-methyl-8-(3-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2590234.png)
